molecular formula C3H2F6O2 B076326 2-Propanone, hexafluoro-, hydrate CAS No. 10543-95-0

2-Propanone, hexafluoro-, hydrate

Cat. No. B076326
Key on ui cas rn: 10543-95-0
M. Wt: 184.04 g/mol
InChI Key: HEBNOKIGWWEWCN-UHFFFAOYSA-N
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Patent
US07598425B2

Procedure details

In a 50-ml three-necked flask were placed 7.85 g (17.8 mmol) of the 56.8% aqueous potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate solution prepared in Reference Example 1 and 2.46 g (17.8 mmol) of potassium carbonate. 16 g of water was added to dissolve the mixture. The pH was 13. The reaction was performed by blowing chlorine gas at 20 ml/min for 37 minutes (33 mmol, 1.85 eq.) while stirring the solution under heat at 40° C. in a water bath. The pH when the reaction was complete was 6.6. Hexafluoroacetone hydrate was obtained at a starting material conversion of 99.7% with a selectivity of at least 99%.
Name
potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]([C:8]([F:11])([F:10])[F:9])([OH:7])C([O-])=[O:5].[K+].C(=O)([O-])[O-].[K+].[K+].ClCl>O>[OH2:5].[F:1][C:2]([F:13])([F:12])[C:3]([C:8]([F:11])([F:10])[F:9])=[O:7] |f:0.1,2.3.4,7.8|

Inputs

Step One
Name
potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(=O)[O-])(O)C(F)(F)F)(F)F.[K+]
Name
Quantity
2.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
16 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50-ml three-necked flask were placed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the mixture
CUSTOM
Type
CUSTOM
Details
for 37 minutes
Duration
37 min

Outcomes

Product
Name
Type
product
Smiles
O.FC(C(=O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07598425B2

Procedure details

In a 50-ml three-necked flask were placed 7.85 g (17.8 mmol) of the 56.8% aqueous potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate solution prepared in Reference Example 1 and 2.46 g (17.8 mmol) of potassium carbonate. 16 g of water was added to dissolve the mixture. The pH was 13. The reaction was performed by blowing chlorine gas at 20 ml/min for 37 minutes (33 mmol, 1.85 eq.) while stirring the solution under heat at 40° C. in a water bath. The pH when the reaction was complete was 6.6. Hexafluoroacetone hydrate was obtained at a starting material conversion of 99.7% with a selectivity of at least 99%.
Name
potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]([C:8]([F:11])([F:10])[F:9])([OH:7])C([O-])=[O:5].[K+].C(=O)([O-])[O-].[K+].[K+].ClCl>O>[OH2:5].[F:1][C:2]([F:13])([F:12])[C:3]([C:8]([F:11])([F:10])[F:9])=[O:7] |f:0.1,2.3.4,7.8|

Inputs

Step One
Name
potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(=O)[O-])(O)C(F)(F)F)(F)F.[K+]
Name
Quantity
2.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
16 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50-ml three-necked flask were placed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the mixture
CUSTOM
Type
CUSTOM
Details
for 37 minutes
Duration
37 min

Outcomes

Product
Name
Type
product
Smiles
O.FC(C(=O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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